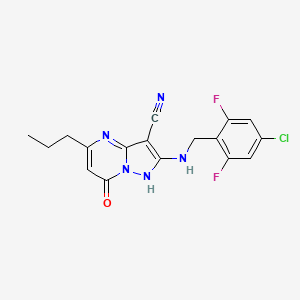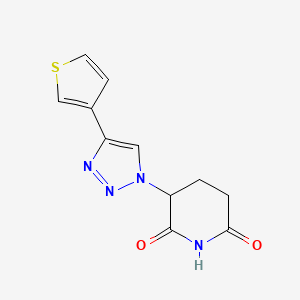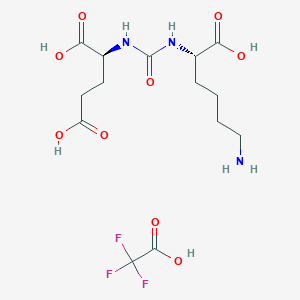
Gcpii-IN-1 tfa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gcpii-IN-1 tfa involves multiple steps, typically starting with the preparation of the core scaffold. The process includes:
Formation of the Urea-Based Scaffold: The initial step involves the reaction of an amine with an isocyanate to form a urea derivative.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the binding affinity and specificity towards GCPII. This may include alkylation, acylation, and other substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels (typically >98%).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving automated synthesis and high-throughput purification methods. The compound is then formulated as a trifluoroacetate salt to enhance its stability and solubility .
Análisis De Reacciones Químicas
Types of Reactions
Gcpii-IN-1 tfa undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study structure-activity relationships and optimize the compound’s efficacy .
Aplicaciones Científicas De Investigación
Gcpii-IN-1 tfa has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of GCPII and its role in various biochemical pathways.
Biology: Helps in understanding the physiological and pathological roles of GCPII in neurotransmission and prostate cancer.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and prostate cancer.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting GCPII
Mecanismo De Acción
Gcpii-IN-1 tfa exerts its effects by binding to the active site of GCPII, inhibiting its enzymatic activity. This inhibition prevents the hydrolysis of N-acetylaspartylglutamate (NAAG), leading to increased levels of NAAG and decreased levels of glutamate. The molecular targets include the active site residues of GCPII, and the pathways involved are primarily related to neurotransmission and cancer cell proliferation .
Comparación Con Compuestos Similares
Gcpii-IN-1 tfa is compared with other GCPII inhibitors such as:
2-(Phosphonomethyl)pentanedioic acid (2-PMPA): Another potent GCPII inhibitor with a different chemical structure.
ZJ-43: A urea-based GCPII inhibitor with similar binding affinity but different pharmacokinetic properties.
This compound is unique due to its high specificity and potency, making it a valuable tool in both research and potential therapeutic applications .
Propiedades
IUPAC Name |
(2S)-2-[[(1S)-5-amino-1-carboxypentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O7.C2HF3O2/c13-6-2-1-3-7(10(18)19)14-12(22)15-8(11(20)21)4-5-9(16)17;3-2(4,5)1(6)7/h7-8H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)(H2,14,15,22);(H,6,7)/t7-,8-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWDAQBGACVZNV-WSZWBAFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F3N3O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[[(3S)-1-[6-(benzylamino)pyrimidin-4-yl]-3-hydroxypiperidin-3-yl]methyl]-4-[(4,4-dimethylpiperidin-1-yl)methyl]-2-hydroxybenzamide](/img/structure/B10828088.png)
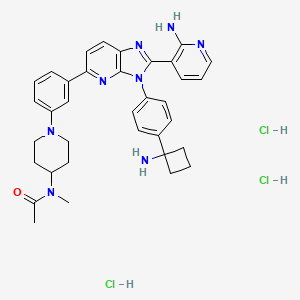
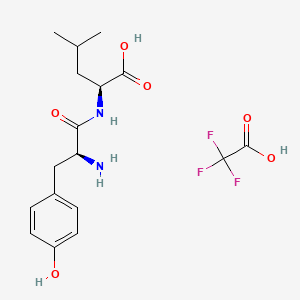
![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide](/img/structure/B10828122.png)
![methyl 2-[[(4-bromophenoxy)-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methoxy]phosphoryl]amino]propanoate](/img/structure/B10828127.png)
![7-[(R)-[(4-methylpyrimidin-2-yl)amino]-[4-(trifluoromethyl)phenyl]methyl]quinolin-8-ol](/img/structure/B10828141.png)
![(E)-3-(3-chlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B10828142.png)
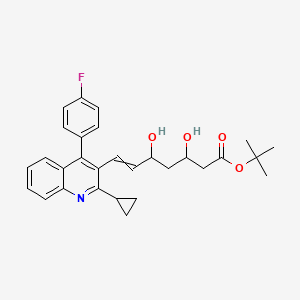
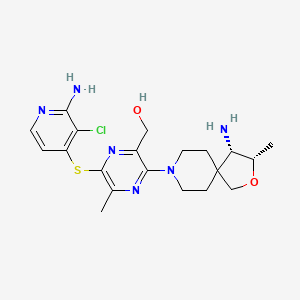
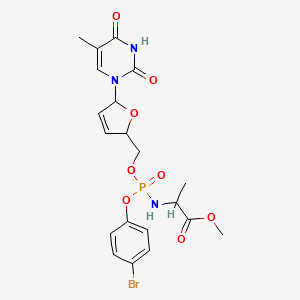
![N-[(2,3-dichlorophenyl)methyl]-N-[4-phenoxy-3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10828177.png)
![disodium;6-[(2-carboxylato-2-thiophen-3-ylacetyl)amino]-6-methoxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B10828185.png)
